molecular formula C12H14F2N4OS B14922914 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B14922914
M. Wt: 300.33 g/mol
InChI Key: AWHUCMVXELTIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a thiazole ring substituted with dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the coupling of the pyrazole and thiazole rings. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives with different substituents. Examples include:

  • 2-[3-(CHLOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-[3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F2N4OS

Molecular Weight

300.33 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H14F2N4OS/c1-6-4-9(11(13)14)17-18(6)5-10(19)16-12-15-7(2)8(3)20-12/h4,11H,5H2,1-3H3,(H,15,16,19)

InChI Key

AWHUCMVXELTIBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.